1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one
CAS No.: 1219557-54-6
Cat. No.: VC6269477
Molecular Formula: C6H6Cl2N2O
Molecular Weight: 193.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219557-54-6 |
|---|---|
| Molecular Formula | C6H6Cl2N2O |
| Molecular Weight | 193.03 |
| IUPAC Name | 1-(4,5-dichloroimidazol-1-yl)propan-2-one |
| Standard InChI | InChI=1S/C6H6Cl2N2O/c1-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3 |
| Standard InChI Key | DMAUXJIKCIKPOD-UHFFFAOYSA-N |
| SMILES | CC(=O)CN1C=NC(=C1Cl)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure consists of a five-membered imidazole ring with chlorine atoms at the 4- and 5-positions, connected to a propan-2-one group via a nitrogen atom. The IUPAC name 1-(4,5-dichloroimidazol-1-yl)propan-2-one reflects this arrangement. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1219557-54-6 |
| Molecular Formula | C₆H₆Cl₂N₂O |
| Molecular Weight | 193.03 g/mol |
| SMILES | CC(=O)CN1C=NC(=C1Cl)Cl |
| InChI Key | DMAUXJIKCIKPOD-UHFFFAOYSA-N |
The planar imidazole ring and electron-withdrawing chlorine atoms influence its reactivity, particularly in nucleophilic substitutions and coordination chemistry .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one likely involves multi-step strategies common to imidazole derivatives:
Imidazole Ring Formation
A multicomponent reaction using glyoxal, ammonia, and dichloroacetophenone precursors could assemble the dichloroimidazole core. For example, Liu et al. demonstrated imidazole synthesis via condensation of phenanthrene-9,10-dione with ammonium acetate under acidic conditions .
Propan-2-one Attachment
The ketone group is introduced through nucleophilic substitution. A proposed route involves reacting 4,5-dichloro-1H-imidazole with chloroacetone in the presence of a base (e.g., K₂CO₃) to form the N-alkylated product .
Chlorination Optimization
Selective dichlorination may employ reagents like tert-butyl hypochlorite (t-BuOCl), which facilitates electrophilic chlorination at the 4- and 5-positions of the imidazole ring .
Industrial Scalability
Large-scale production would require:
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Continuous Flow Reactors: To enhance yield and safety during exothermic steps.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics but necessitate recycling systems .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by:
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Hydrolysis Sensitivity: The electron-deficient imidazole ring may undergo hydrolysis under strongly acidic or basic conditions.
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Thermal Decomposition: Preliminary data suggest decomposition above 200°C, releasing HCl gas.
Solubility and Partitioning
While solubility data are unavailable, structural analogs exhibit:
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Lipophilicity: LogP ≈ 1.5–2.0, suitable for membrane permeability in drug candidates.
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Aqueous Solubility: Limited solubility in water (<1 mg/mL), necessitating co-solvents like DMSO for biological assays.
Applications in Scientific Research
Pharmaceutical Development
Imidazole derivatives are explored for:
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Antimicrobial Activity: Dichloro substitutions enhance interactions with microbial enzymes (e.g., cytochrome P450) .
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Anticancer Potential: Chlorinated imidazoles inhibit kinases involved in cell proliferation, as seen in studies on similar compounds .
Materials Science
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OLEDs: The conjugated imidazole ring could serve as an electron-transport layer, though efficiency studies are needed.
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Coordination Polymers: Chlorine atoms may act as ligands for transition metals, enabling catalytic applications .
Research Challenges and Future Directions
Knowledge Gaps
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Biological Activity: No published studies directly assess this compound’s efficacy in disease models.
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Synthetic Optimization: Current routes lack yield and purity data.
Proposed Studies
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